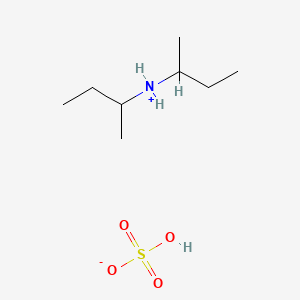

Di-sec-butylammonium hydrogen sulphate

Description

Di-sec-butylammonium hydrogen sulphate (CAS: 94158-38-0) is an organic-inorganic hybrid compound comprising a di-sec-butylammonium cation [(C₄H₉)₂NH₂⁺] paired with a hydrogen sulphate anion [HSO₄⁻]. Its structure features branched sec-butyl groups attached to a central nitrogen atom, which influence its physicochemical properties, including solubility, thermal stability, and supramolecular interactions.

Properties

CAS No. |

94158-38-0 |

|---|---|

Molecular Formula |

C8H21NO4S |

Molecular Weight |

227.32 g/mol |

IUPAC Name |

di(butan-2-yl)azanium;hydrogen sulfate |

InChI |

InChI=1S/C8H19N.H2O4S/c1-5-7(3)9-8(4)6-2;1-5(2,3)4/h7-9H,5-6H2,1-4H3;(H2,1,2,3,4) |

InChI Key |

MAAGHPOMZBPTDF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[NH2+]C(C)CC.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-sec-butylammonium hydrogen sulphate can be synthesized through the reaction of di-sec-butylamine with sulfuric acid. The reaction typically involves the slow addition of sulfuric acid to di-sec-butylamine under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and should be carried out with proper cooling to maintain the desired temperature.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with cooling systems. The reactants are mixed in stoichiometric amounts, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or other suitable methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Di-sec-butylammonium hydrogen sulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acids.

Reduction: It can be reduced to form amines and other related compounds.

Substitution: It can participate in substitution reactions where the hydrogen sulfate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids and related compounds.

Reduction: Amines and other reduced products.

Substitution: Compounds with different functional groups replacing the hydrogen sulfate group.

Scientific Research Applications

Di-sec-butylammonium hydrogen sulphate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of di-sec-butylammonium hydrogen sulphate involves its interaction with molecular targets through hydrogen bonding and ionic interactions. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Di-sec-butylammonium hydrogen sulphate differs from other alkylammonium sulfates in its branching and steric bulk. Key structural comparisons include:

- Methylammonium sulfate (CH₃NH₃⁺HSO₄⁻): Features a small methyl group, leading to higher crystallinity and simpler supramolecular networks .

- Bis(2,5-dimethylanilinium) sulfate (aromatic ammonium): Contains aromatic rings, enhancing π-π interactions and nonlinear optical (NLO) properties .

- Tetramethylammonium hydrogen sulphate (N(CH₃)₄⁺HSO₄⁻): Symmetrical quaternary ammonium structure, improving thermal stability and solubility in polar solvents .

Physicochemical Properties

| Property | Di-sec-butylammonium HSO₄⁻ | Methylammonium HSO₄⁻ | Bis(2,5-dimethylanilinium) HSO₄⁻ | Tetramethylammonium HSO₄⁻ |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~283 (estimated) | 131.1 | 436.4 | 199.3 |

| Melting Point (°C) | Not reported | 120–125 | 198–200 | 180–185 |

| Solubility | Moderate in polar solvents | High in water | Low in water, high in DMSO | High in water, methanol |

| Thermal Stability | Decomposes ~200°C | Stable to 250°C | Stable to 300°C | Stable to 300°C |

| Key Applications | Supramolecular materials | Electrolytes | NLO materials | Ion-pair chromatography |

Functional Differences

- Hydrophobicity : Di-sec-butylammonium’s branched alkyl chains render it more hydrophobic than methylammonium or tetramethylammonium derivatives, limiting water solubility but enhancing compatibility with organic matrices .

- Supramolecular Behavior : Unlike aromatic bis(2,5-dimethylanilinium) sulfate, which forms rigid frameworks via π-stacking, this compound adopts flexible architectures due to alkyl chain mobility .

- Thermal Resilience : Quaternary ammonium salts (e.g., tetramethylammonium) exhibit superior thermal stability compared to secondary ammonium salts like Di-sec-butylammonium, which decompose at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.